Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

LRRK2 kinase inhibitor Parkinson's disease regioselective synthesis

Alkylation of 5-methyl-4-nitropyrazole yields an inseparable regioisomeric mixture, requiring costly HPLC. This pre-defined 3-methyl regioisomer (CAS 1201935-90-1) eliminates that step, delivering a single aminopyrazole intermediate for reproducible SAR. • Directly maps the aminopyrazole core of Genentech's clinical LRRK2 inhibitors (J. Med. Chem. 2014). • CNS-favorable profile: XLogP3 0.9, TPSA 89.9 Ų. • Validated DIBAL-H reduction to aldehyde for library synthesis. • GHS H302/H315/H319/H335; Warning-simplifies safety review.

Molecular Formula C8H11N3O4
Molecular Weight 213.193
CAS No. 1201935-90-1
Cat. No. B2382124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate
CAS1201935-90-1
Molecular FormulaC8H11N3O4
Molecular Weight213.193
Structural Identifiers
SMILESCCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3
InChIKeyARXZSHOLMCHJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1201935-90-1) – Core Identity and Procurement Baseline


Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 1201935-90-1) is a nitro-substituted pyrazole derivative bearing an ethyl acetate side chain at the N1 position, with a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . Its computed physicochemical properties include an XLogP3 of 0.9 and a topological polar surface area (TPSA) of 89.9 Ų . The compound serves primarily as a regiochemically defined synthetic building block, distinguished by the presence of the 3-methyl substituent on the pyrazole ring—a structural feature that directly determines its utility in constructing aminopyrazole-based kinase inhibitors, most notably Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease research [1]. The ethyl ester functionality provides a balance of lipophilicity and reactivity suitable for further synthetic manipulation, including selective reduction to the corresponding aldehyde [2].

Why Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate Cannot Be Casually Replaced by In-Class Analogs


Substituting this compound with closely related nitropyrazole acetates—such as the des-methyl analog (CAS 39753-81-6), the methyl ester (CAS 1005640-17-4), or the free carboxylic acid (CAS 956204-54-9)—introduces consequential changes in regiochemical identity, physicochemical properties, and synthetic reactivity that can compromise downstream experimental outcomes. Alkylation of 5-methyl-4-nitropyrazole, a common precursor route, produces an inseparable isomeric mixture of N-alkyl-5-methyl-4-nitropyrazole and N-alkyl-3-methyl-4-nitropyrazole [1]; therefore, procurement of the pre-defined 3-methyl regioisomer represented by CAS 1201935-90-1 eliminates the need for costly and yield-limiting chromatographic separation of regioisomers. Furthermore, the ethyl ester moiety confers a distinct balance of lipophilicity (XLogP3 = 0.9), steric profile, and electrophilic reactivity at the carbonyl carbon that differs from the methyl ester (lower steric bulk, faster saponification) and the free acid (higher aqueous solubility, different coupling chemistry), directly affecting reaction yields and product purity in multi-step syntheses .

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate – Quantified Differentiation Evidence Against Closest Analogs


Regiochemical Identity: Defined 3-Methyl-4-Nitro Isomer Eliminates Isomeric Mixture Separation

The target compound is the defined N-alkyl-3-methyl-4-nitropyrazole regioisomer. In the seminal Genentech LRRK2 inhibitor program, alkylation of the common precursor 5-methyl-4-nitropyrazole was explicitly reported to produce an isomeric mixture of N-alkyl-5-methyl-4-nitropyrazole and N-alkyl-3-methyl-4-nitropyrazole, necessitating separation by preparative HPLC [1]. Procuring CAS 1201935-90-1 as the pre-constituted 3-methyl regioisomer bypasses this isomeric mixture problem entirely, eliminating a chromatographic separation step that introduces yield losses and purity risks in multi-step synthetic sequences.

LRRK2 kinase inhibitor Parkinson's disease regioselective synthesis

Lipophilicity (XLogP3) and TPSA Comparison: Balancing CNS Drug-Likeness Parameters

The target compound exhibits an XLogP3 of 0.9 and a TPSA of 89.9 Ų . These values position it within favorable CNS drug-like space (typically XLogP 1–4, TPSA < 90 Ų for brain penetration), a critical consideration given its documented role as a precursor to brain-penetrant LRRK2 inhibitors such as GNE-0877 and GNE-9605 [1]. By comparison, the parent 3-methyl-4-nitropyrazole (CAS 5334-39-4) has a predicted LogP of approximately 1.15 and TPSA of 74.5 Ų , while the free carboxylic acid analog (CAS 956204-54-9) is expected to have a substantially lower XLogP (~0.2–0.5) and higher TPSA (~98 Ų), potentially altering downstream brain penetration characteristics.

CNS drug design physicochemical properties blood-brain barrier penetration

Synthetic Versatility: Selective Ester Reduction to Aldehyde Enabled by Ethyl Ester

The ethyl ester of CAS 1201935-90-1 has been demonstrated to undergo clean, low-temperature reduction with diisobutylaluminum hydride (DIBAL-H) at −20 °C in THF to generate the corresponding aldehyde intermediate, as described in patent US8569298B2 [1]. This transformation is highly dependent on the steric and electronic properties of the ester alkyl group; the ethyl ester provides an optimal balance—sufficient steric bulk to prevent over-reduction to the alcohol while remaining reactive enough for controlled reduction. The methyl ester analog (CAS 1005640-17-4, MW 199.16) would be expected to undergo more rapid reduction with a higher risk of over-reduction, while the free acid (CAS 956204-54-9, MW 185.14) would require prior activation (e.g., Weinreb amide formation) before analogous transformations.

synthetic intermediate DIBAL-H reduction aldehyde synthesis

GHS Hazard Profile: Defined Safety Handling Parameters for Laboratory Procurement

The target compound carries a defined GHS hazard classification per Fluorochem SDS: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' . This hazard profile is directly tied to the intact ethyl ester and nitro group functionalities. By contrast, the free carboxylic acid analog (CAS 956204-54-9) may carry an additional corrosive hazard (H314) due to the acidic proton, while the parent 3-methyl-4-nitropyrazole (CAS 5334-39-4), lacking the ester moiety, may have a different inhalation hazard profile due to its lower molecular weight and higher volatility.

laboratory safety GHS classification procurement compliance

Ligand Efficiency Metrics for Nitro Group Reduction: Positioning as an Aminopyrazole Prodrug Precursor

The 4-nitro group on the pyrazole ring is a latent amine that, upon reduction (catalytic hydrogenation or transfer hydrogenation), yields the corresponding 4-aminopyrazole derivative—the active pharmacophore in LRRK2 inhibitors [1]. The presence of the N1-ethyl acetate side chain pre-installed in CAS 1201935-90-1 distinguishes it from 3-methyl-4-nitropyrazole (CAS 5334-39-4), which lacks the N1 side chain and would require a subsequent N-alkylation step. In the Genentech synthesis (Scheme 6), N-alkylation of 5-methyl-4-nitropyrazole was performed prior to nitro reduction, and the isomeric mixture complicated the subsequent hydrogenation and coupling steps [1]. Using the pre-alkylated CAS 1201935-90-1 eliminates this complication.

nitro reduction aminopyrazole prodrug strategy

Optimal Procurement and Application Scenarios for Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate


LRRK2 Inhibitor Medicinal Chemistry: Direct Entry into the GNE-0877 / GNE-9605 Chemical Series

CAS 1201935-90-1 is the N1-alkylated building block that maps directly onto the aminopyrazole core of Genentech's clinical-stage LRRK2 inhibitors. As documented in J. Med. Chem. 2014, alkylation of 5-methyl-4-nitropyrazole yields an inseparable regioisomeric mixture [1]. Procurement of the pre-defined 3-methyl regioisomer eliminates this separation burden and ensures that subsequent reduction and SNAr coupling steps produce a single, defined aminopyrazole intermediate rather than a mixture requiring preparative HPLC. This is particularly valuable for structure-activity relationship (SAR) studies where regiochemical integrity is essential for data reproducibility.

Controlled Aldehyde Synthesis via DIBAL-H Reduction for Fragment-Based Library Construction

The validated DIBAL-H reduction protocol (0.69 g scale, −20 °C, THF) converts the ethyl ester to the corresponding aldehyde, providing a versatile intermediate for reductive amination, Grignard addition, or Horner-Wadsworth-Emmons olefination [1]. This transformation exploits the ethyl ester's balanced steric profile to achieve controlled partial reduction without over-reduction to the alcohol. The resulting aldehyde can serve as a branching point for generating diverse compound libraries, making CAS 1201935-90-1 a strategic building block for fragment-based and diversity-oriented synthesis approaches targeting CNS indications.

Physicochemical Property-Driven CNS Lead Optimization Programs

With an XLogP3 of 0.9 and TPSA of 89.9 Ų [1], CAS 1201935-90-1 sits within the favorable range for CNS drug-like properties (TPSA < 90 Ų being associated with enhanced blood-brain barrier penetration). This makes the compound a suitable starting point for CNS-targeted medicinal chemistry programs—including but not limited to LRRK2—where the balance of lipophilicity and polarity must be carefully managed. The ethyl ester offers a modular handle that can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides, allowing systematic exploration of physicochemical property space without altering the core pyrazole pharmacophore.

Controlled Procurement for GLP Safety Studies Requiring Defined Hazard Classification

The fully characterized GHS hazard profile (H302, H315, H319, H335; Signal Word: Warning) [1] enables compliant procurement, storage, and handling in regulated laboratory environments. Unlike the free acid analog, which may carry additional corrosive hazards, or the parent heterocycle, which may have different volatility and inhalation risks, CAS 1201935-90-1 benefits from a well-defined SDS that supports straightforward institutional safety review and PPE planning. This is especially relevant for contract research organizations (CROs) and pharmaceutical R&D groups operating under GLP or ISO-aligned quality management systems.

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